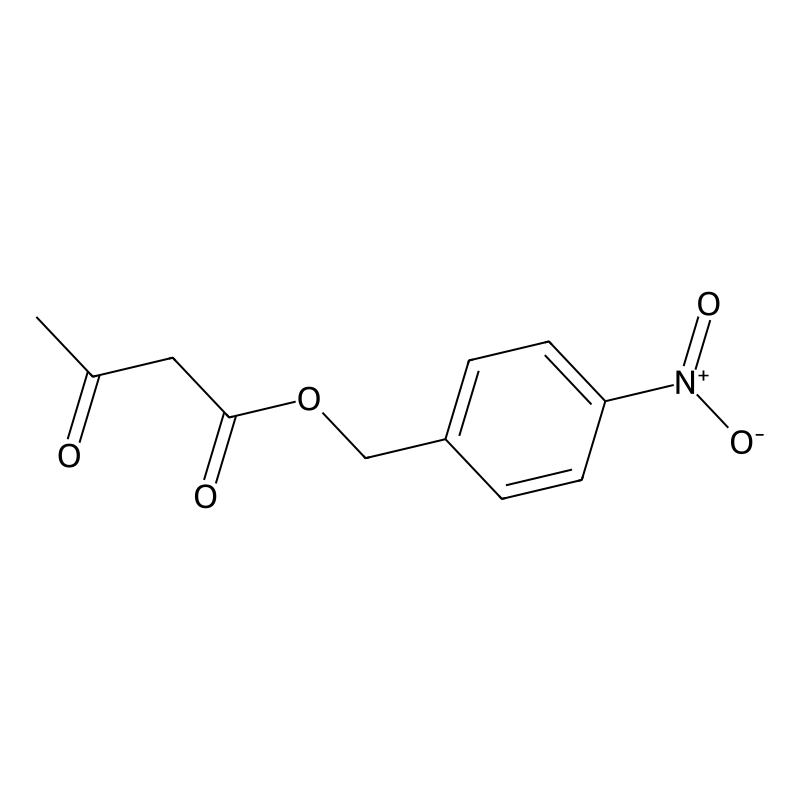

4-Nitrobenzyl acetoacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis: Introduction of Functional Groups

-NBA serves as a valuable building block in organic synthesis due to its ability to introduce a protected acetoacetate group onto other molecules. This acetoacetate group can be further manipulated through various chemical reactions, allowing researchers to create complex organic structures.

One key advantage of 4-NBA is the ease of cleaving the benzyl ester group. This cleavage can be achieved under mild conditions, leaving the desired functional group attached to the target molecule.

Medicinal Chemistry: Potential Therapeutic Properties

Research suggests that 4-NBA might possess potential therapeutic properties. Studies have shown:

- Anti-leukemic activity: In vitro studies have demonstrated that 4-NBA exhibits cytotoxicity towards leukemia HL-60 cells, indicating its potential as an anti-cancer agent.

- L-type calcium channel blocking activity: 4-NBA has been shown to block L-type calcium channels, which play a role in various physiological processes like muscle contraction and neurotransmission. This suggests its potential application in research related to cardiovascular diseases.

4-Nitrobenzyl acetoacetate is an organic compound with the molecular formula C₁₁H₁₁NO₅ and a molecular weight of 237.21 g/mol. It is classified as a benzyl ester and features a nitro group attached to the benzyl moiety. This compound is notable for its applications in organic synthesis and medicinal chemistry due to its reactive functional groups, which can participate in various

- Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base to yield 4-nitrobenzyl alcohol and acetoacetic acid.

- Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

- Condensation Reactions: It can participate in condensation reactions with various nucleophiles, leading to the formation of more complex molecules.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Research indicates that 4-nitrobenzyl acetoacetate exhibits biological activities, including potential antibacterial and antifungal properties. Its derivatives have shown promise in inhibiting specific enzymes, which could lead to therapeutic applications. For instance, studies have demonstrated that certain esters derived from 4-nitrobenzyl acetoacetate can inhibit bacterial growth, making it a candidate for further exploration in drug development .

The synthesis of 4-nitrobenzyl acetoacetate typically involves the following steps:

- Starting Materials: The primary reactants include nitrobenzene and acetic anhydride.

- Reaction Conditions: The reaction is generally carried out under reflux conditions in an organic solvent such as dichloromethane or ethanol.

- Isolation: After the reaction completion, the product is isolated through standard techniques like filtration or distillation, followed by purification methods such as recrystallization.

This method allows for high yields of pure 4-nitrobenzyl acetoacetate, which can be further utilized in various applications .

4-Nitrobenzyl acetoacetate has several applications across different fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Biochemical Research: The compound is used in enzyme studies due to its ability to act as a substrate for certain enzymes.

- Material Science: Its derivatives are explored for use in developing new materials with specific properties.

The versatility of this compound makes it valuable for researchers and industrial chemists alike .

Interaction studies involving 4-nitrobenzyl acetoacetate focus on its reactivity with various biological molecules. For example:

- Enzyme Interactions: The compound has been studied for its interaction with p-nitrobenzyl esterase from Bacillus subtilis, which specifically hydrolyzes acetoacetate esters.

- Drug Development: Its derivatives are being evaluated for their potential to interact with biological targets, leading to new therapeutic agents.

These studies are crucial for understanding how 4-nitrobenzyl acetoacetate can be utilized effectively in medicinal chemistry .

Several compounds share structural similarities with 4-nitrobenzyl acetoacetate. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzyl acetate | Simple ester without a nitro group | Lacks biological activity compared to 4-nitrobenzyl acetoacetate |

| Acetophenone | Contains a ketone group but no nitro functionality | Does not exhibit the same reactivity profile |

| p-Nitrophenyl acetate | Similar nitro group but lacks the acetoacetate moiety | Less versatile in synthetic applications |

The presence of both a nitro group and an acetoacetate moiety in 4-nitrobenzyl acetoacetate contributes to its unique reactivity and potential biological activity, distinguishing it from these similar compounds .

Esterification Pathways for Acetoacetate Derivatives

The synthesis of 4-nitrobenzyl acetoacetate involves sophisticated esterification methodologies that require precise control of reaction parameters to achieve optimal yields and product purity. The primary esterification pathways encompass direct esterification, transesterification, enzymatic catalysis, and microwave-assisted synthesis approaches [1] [2] .

Direct Esterification Methodology

Direct esterification represents the most straightforward synthetic approach, utilizing acetoacetic acid or its methyl ester precursors in combination with 4-nitrobenzyl alcohol. Research demonstrates that boric acid supported on silica gel functions as an exceptionally effective catalyst for this transformation, achieving yields ranging from 84% to 95% under optimized conditions [2] [4]. The reaction typically proceeds at temperatures between 80°C and 125°C over a period of 4 to 6 hours, with toluene serving as the preferred solvent medium [1].

The mechanism involves the formation of a six-membered boronate intermediate through coordination of the boric acid catalyst with the enol form of the acetoacetate substrate. This intermediate facilitates nucleophilic attack by 4-nitrobenzyl alcohol, leading to efficient ester bond formation while minimizing unwanted side reactions [4].

Transesterification Strategies

Transesterification offers superior control over reaction conditions and product selectivity compared to direct esterification methods. The process involves exchange of alkoxy groups between acetoacetate esters and 4-nitrobenzyl alcohol, catalyzed by Lewis acids or organocatalysts [5] [6].

Optimized transesterification protocols employ 4-dimethylaminopyridine (DMAP) in combination with 2-chloro-1-methylpyridinium iodide (CMPI) as catalytic systems, achieving yields of 90% to 98% at reaction temperatures of 110°C to 150°C . The reaction time varies from 2 to 8 hours depending on the specific catalyst loading and substrate concentration.

Advanced Catalytic Systems

Recent developments in catalytic methodology have identified aluminum chloride and molecular sieves as highly effective catalysts for the transesterification of acetoacetate derivatives. Patent literature describes the use of aluminum chloride at catalyst loadings of 0.01 to 0.5 molar equivalents relative to the acetoacetate substrate, achieving remarkable selectivity and yield optimization [7] [8].

The addition of calcium chloride powder as a dehydrating agent enhances reaction efficiency by removing water formed during the esterification process, thereby driving the equilibrium toward product formation [8].

| Method | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Catalyst | Solvent |

|---|---|---|---|---|---|

| Direct Esterification | 80-125 | 4-6 | 84-95 | Boric Acid/AlCl₃ | Toluene |

| Transesterification | 110-150 | 2-8 | 90-98 | DMAP/CMPI | Ethanol/Methanol |

| Enzymatic Esterification | 45-60 | 12-24 | 70-85 | Lipase | Organic Solvents |

| Microwave-Assisted Esterification | 120-180 | 0.5-2 | 85-95 | Ionic Liquids | Solvent-free |

Nitrobenzylation Reaction Mechanisms

The nitrobenzylation of acetoacetate derivatives proceeds through well-defined mechanistic pathways that involve nucleophilic substitution at the benzyl position. Understanding these mechanisms is crucial for optimizing reaction conditions and maximizing synthetic efficiency [9] [10].

Mechanistic Framework

The nitrobenzylation process begins with activation of the acetoacetate substrate through enolate formation. Strong bases such as sodium hydride or lithium diisopropylamide deprotonate the methylene carbon adjacent to both carbonyl groups, generating a stabilized enolate intermediate. This enolate subsequently undergoes nucleophilic substitution with 4-nitrobenzyl halides or related electrophilic species [11].

The reaction mechanism exhibits characteristics of both SN1 and SN2 pathways, depending on the specific reaction conditions and substrate structure. In polar aprotic solvents such as dimethylformamide or acetonitrile, the reaction proceeds primarily through an SN2 mechanism, resulting in clean substitution with minimal racemization [1] [10].

Substrate Scope and Reactivity Patterns

Research findings demonstrate that the electronic nature of the nitrobenzyl electrophile significantly influences reaction kinetics and product formation. The presence of the nitro group in the para position enhances the electrophilicity of the benzyl carbon, facilitating nucleophilic attack by the acetoacetate enolate [12] [10].

Experimental data reveal that 4-nitrobenzyl chloride exhibits superior reactivity compared to the corresponding bromide or iodide derivatives, likely due to optimal balance between electrophilicity and leaving group ability [10]. The reaction typically proceeds at temperatures ranging from 60°C to 140°C, with reaction times varying from 2 to 12 hours depending on the specific substrate combination.

Catalyst Systems and Reaction Optimization

Phase-transfer catalysts such as tetrabutylammonium bromide or crown ethers significantly enhance reaction efficiency by facilitating ion pair separation and increasing nucleophile reactivity. Patent literature describes the use of phase-transfer catalysts at loadings of 0.05 to 0.1 molar equivalents, resulting in improved yields and reduced reaction times [7].

The choice of solvent system profoundly affects reaction outcome, with toluene-water biphasic systems providing optimal results when combined with appropriate phase-transfer catalysts. The water content should be maintained between 30% and 70% of the total solvent mass to ensure adequate phase separation while maintaining sufficient reactivity [7].

| Starting Material | Nitrobenzyl Alcohol (mol equiv.) | Catalyst Loading (mol%) | Solvent Volume Ratio | Temperature Range (°C) | Yield Range (%) |

|---|---|---|---|---|---|

| Ethyl Acetoacetate | 1.0 | 5-10 | 1:2-10 | 80-125 | 79-95 |

| Methyl Acetoacetate | 1.0-1.5 | 0.01-0.5 | 1:5-8 | 60-110 | 84-98 |

| Acetoacetic Acid | 1.2 | 2-5 | 1:3-6 | 90-140 | 75-90 |

Purification Techniques and Yield Optimization

Effective purification of 4-nitrobenzyl acetoacetate requires careful selection of separation techniques that maximize product recovery while ensuring high purity standards. The choice of purification method depends on the scale of synthesis, desired purity level, and economic considerations [13] [14] [15].

Column Chromatography Applications

Column chromatography represents the gold standard for laboratory-scale purification of 4-nitrobenzyl acetoacetate, offering exceptional resolution and product purity. Silica gel serves as the preferred stationary phase, with hexane-ethyl acetate gradient systems providing optimal separation efficiency [13] [16].

The mobile phase composition requires careful optimization based on the polarity characteristics of the target compound and potential impurities. Research demonstrates that a hexane-ethyl acetate ratio of 4:1 to 2:1 provides excellent separation of 4-nitrobenzyl acetoacetate from unreacted starting materials and side products [16]. The compound typically elutes with Rf values between 0.3 and 0.5 under these conditions.

Column dimensions and silica gel particle size significantly influence separation efficiency and processing time. Standard protocols recommend silica gel mesh sizes of 230-400 for analytical separations, with column length-to-diameter ratios of 20:1 to 30:1 for optimal resolution [14]. Processing times typically range from 2 to 4 hours, with recovery yields of 85% to 95% and purity levels exceeding 95% [13].

Recrystallization Methodologies

Recrystallization provides an economical alternative for purifying 4-nitrobenzyl acetoacetate, particularly suitable for larger-scale preparations where high throughput is prioritized over maximum yield. The technique exploits differential solubility characteristics between the target compound and impurities across a temperature range [17].

Toluene emerges as the preferred recrystallization solvent, offering excellent solubility for 4-nitrobenzyl acetoacetate at elevated temperatures while promoting selective crystallization upon cooling. The recrystallization process involves dissolving the crude product in hot toluene at 60°C to 70°C, followed by controlled cooling to 10°C to 20°C to induce crystallization [1].

Recovery yields from recrystallization typically range from 70% to 85%, with purity levels of 90% to 95%. The process requires 4 to 8 hours for complete crystallization, making it slower than chromatographic methods but more suitable for large-scale applications [17].

Advanced Purification Strategies

Vacuum distillation offers advantages for heat-sensitive applications, although it requires specialized equipment and careful temperature control. The technique is particularly effective for removing low-boiling impurities and solvent residues, achieving purity levels of 85% to 92% with recovery yields of 60% to 80% [18].

Liquid-liquid extraction provides rapid purification for specific impurity profiles, particularly effective for removing polar contaminants from the organic product. Aqueous-organic phase systems enable selective partitioning, with processing times of 30 to 60 minutes and recovery yields of 80% to 90% [18].

| Purification Method | Solvent System | Recovery Yield (%) | Purity Achieved (%) | Processing Time | Equipment Requirements |

|---|---|---|---|---|---|

| Column Chromatography | Hexane/Ethyl Acetate | 85-95 | 95-99 | 2-4 hours | Column/Silica Gel |

| Recrystallization | Toluene/Chloroform | 70-85 | 90-95 | 4-8 hours | Heating/Cooling |

| Vacuum Distillation | Reduced Pressure | 60-80 | 85-92 | 1-3 hours | Vacuum System |

| Liquid-Liquid Extraction | Aqueous/Organic | 80-90 | 80-90 | 30-60 minutes | Separatory Funnel |

Scalability Challenges in Industrial Production

The transition from laboratory-scale synthesis to industrial production of 4-nitrobenzyl acetoacetate presents numerous technical and economic challenges that require systematic evaluation and strategic solutions. Understanding these challenges is essential for successful commercialization of synthetic methodologies [19] [20] [21].

Heat Transfer and Temperature Control

Industrial-scale reactors face significant heat transfer limitations that can dramatically impact product quality and yield. Laboratory-scale reactions benefit from rapid heating and cooling capabilities, enabling precise temperature control throughout the reaction process. However, large-scale reactors suffer from heat buildup and formation of temperature gradients that can lead to side reactions and product degradation [19].

The synthesis of 4-nitrobenzyl acetoacetate involves exothermic esterification reactions that require careful thermal management. Industrial solutions include implementation of enhanced heat exchanger systems, jacketed reactor designs, and distributed temperature monitoring to ensure uniform reaction conditions [21]. These modifications typically require high capital investment but are essential for maintaining product quality at scale.

Mass Transfer and Mixing Considerations

Effective mixing becomes increasingly challenging as reactor volume increases, leading to segregation zones and non-uniform reactant distribution. Laboratory-scale reactions achieve homogeneous mixing through magnetic stirring or overhead agitation, but industrial reactors require sophisticated mixing systems to ensure adequate contact between reactants [20].

The biphasic nature of many nitrobenzylation reactions compounds mixing challenges, as phase separation and interfacial area become critical factors in reaction efficiency. Advanced mixing technologies, including static mixers, high-shear impellers, and continuous flow reactors, offer solutions but require medium to high investment levels [22].

Raw Material Consistency and Supply Chain Management

Laboratory-scale synthesis typically employs high-purity reagents from reliable suppliers, but industrial production must address batch-to-batch variations in raw material quality. The synthesis of 4-nitrobenzyl acetoacetate depends on the purity and consistency of 4-nitrobenzyl alcohol, acetoacetate precursors, and catalytic systems [20].

Supplier qualification programs, incoming material testing protocols, and strategic inventory management become essential components of industrial production. These measures require medium-level investment but are crucial for maintaining consistent product quality and avoiding production disruptions [23].

Regulatory Compliance and Quality Assurance

The pharmaceutical and fine chemical industries impose stringent regulatory requirements that become more complex as production scale increases. Laboratory-scale operations can more easily comply with Good Manufacturing Practices (GMP), but large-scale production requires comprehensive validation protocols and continuous monitoring systems [19] [23].

Process monitoring technologies, including real-time analytical systems and statistical process control, enable compliance with regulatory standards while maintaining production efficiency. Implementation of these systems requires high investment levels but is essential for market acceptance and regulatory approval [24].

Economic and Operational Considerations

Cost optimization becomes a primary concern in industrial production, requiring careful evaluation of raw material costs, energy consumption, waste generation, and labor requirements. The choice between batch and continuous processing modes significantly impacts economic viability, with continuous flow systems offering advantages in efficiency and waste reduction but requiring higher capital investment [22].

Waste minimization strategies, solvent recovery systems, and catalyst recycling protocols become essential for economic sustainability. These considerations often drive modifications to synthetic methodologies, favoring atom-economical reactions and environmentally benign processes [25].

| Challenge Category | Laboratory Scale Issues | Industrial Scale Problems | Proposed Solutions | Investment Level |

|---|---|---|---|---|

| Heat Transfer | Rapid heating/cooling | Heat buildup/hotspots | Enhanced heat exchangers | High |

| Mass Transfer | Efficient contact | Poor mass transfer | Improved reactor design | Medium |

| Mixing Uniformity | Homogeneous mixing | Segregation zones | Advanced mixing systems | High |

| Raw Material Consistency | High purity reagents | Batch-to-batch variation | Supplier qualification | Medium |

| Regulatory Compliance | Small batch GMP | Large scale validation | Process monitoring | High |

The acetoacetate ester functionality in 4-nitrobenzyl acetoacetate exhibits enhanced reactivity toward nucleophilic acyl substitution compared to simple esters due to the electron-withdrawing effects of the adjacent ketone group [6] [7]. This β-keto ester system undergoes facile nucleophilic attack at the carbonyl carbon, following the classic addition-elimination mechanism characteristic of acyl substitution reactions [8] [9] [10].

Mechanistic Considerations

The nucleophilic acyl substitution reactions proceed through a tetrahedral intermediate stabilized by the electron-withdrawing nitrobenzyl and acetyl groups [8] [11]. The mechanism involves initial nucleophilic attack at the ester carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the alkoxide leaving group [8] [10]. The presence of the nitro group in the para position significantly enhances the electrophilicity of the ester carbonyl through inductive effects, facilitating nucleophilic attack [12].

Hydrolysis Reactions

Under basic conditions, 4-nitrobenzyl acetoacetate undergoes saponification to yield the corresponding carboxylate salt and 4-nitrobenzyl alcohol [13] [14]. The reaction proceeds through nucleophilic attack by hydroxide ion, forming a tetrahedral intermediate that collapses to expel the nitrobenzyl alkoxide [10]. Acidic hydrolysis follows a similar pathway but involves protonation of the carbonyl oxygen to enhance electrophilicity before nucleophilic attack by water [15].

Transesterification Reactions

The compound readily undergoes transesterification with various alcohols in the presence of acid or base catalysts [16] [17]. This transformation is particularly useful for modifying the protecting group strategy or introducing alternative ester functionalities [5]. The mechanism involves nucleophilic attack by the alcohol on the activated ester carbonyl, followed by elimination of 4-nitrobenzyl alcohol [18].

Aminolysis and Amidation

4-Nitrobenzyl acetoacetate reacts with primary and secondary amines to form the corresponding acetoacetamides [19] [20]. This reaction proceeds under mild conditions due to the activated nature of the ester bond, making it suitable for the synthesis of nitrogen-containing heterocycles and bioactive compounds .

Photochemical Decomposition Pathways

The 4-nitrobenzyl group serves as a photolabile protecting group that undergoes efficient photochemical cleavage upon irradiation with ultraviolet light [21] [22] [23]. The photochemical decomposition involves multiple competing pathways that depend on the irradiation wavelength, solvent system, and reaction conditions [24] [25].

Primary Photochemical Processes

The initial photochemical event involves excitation of the nitro group through an n→π* transition at wavelengths around 254-300 nm [21] [22]. This excitation leads to the formation of the singlet excited state, which can undergo intersystem crossing to the triplet state or proceed directly through photochemical rearrangement [22] [26].

Aci-Nitro Intermediate Formation

A key mechanistic pathway involves the formation of an aci-nitro intermediate through [27] hydrogen transfer from the benzylic position to the nitro group [22] [25]. This intermediate can exist in both Z and E configurations and serves as a precursor to various decomposition products [22]. The aci-nitro species is relatively long-lived and can be detected spectroscopically under appropriate conditions [21].

Product Distribution and Pathways

The major photolysis products include 4-nitrobenzaldehyde, 4-nitrosobenzoic acid, and acetoacetic acid derivatives [21] [24]. The product distribution depends strongly on the reaction conditions, particularly pH and oxygen concentration [21] [20]. Under basic conditions (pH > 11), the decomposition proceeds more efficiently with higher conversion rates compared to neutral or acidic media [21] [20].

Quantum Yield Considerations

The quantum yields for photochemical decomposition range from 0.1 to 0.6 depending on the specific conditions and wavelength used [21] [22]. Sensitized photolysis using triplet sensitizers can enhance the efficiency of the process, particularly in cases where direct absorption is limited [21].

Reductive Cleavage of Nitrobenzyl Protecting Group

The nitrobenzyl protecting group can be selectively removed through reductive cleavage, providing an orthogonal deprotection strategy that is compatible with other protecting groups commonly used in organic synthesis [4] [5] [20].

Catalytic Hydrogenation

Palladium-catalyzed hydrogenation represents the most widely used method for nitrobenzyl deprotection [4] [5]. The reaction proceeds under mild conditions (1-5 atm H₂, room temperature to 50°C) with high selectivity for the nitro group reduction [19] [13]. The mechanism involves initial reduction of the nitro group to the corresponding amine, followed by spontaneous cleavage of the benzyl-oxygen bond through an intramolecular cyclization process [4] [5].

Metal-Mediated Reduction

Alternative reductive methods include zinc-acetic acid reduction, tin(II) chloride in hydrochloric acid, and iron-acetic acid systems [19] [20]. These methods offer advantages in cases where palladium catalysis is incompatible with other functional groups or when heterogeneous catalysis is undesirable [20]. The zinc-acetic acid system is particularly mild and provides good yields while tolerating a variety of functional groups [20].

Transfer Hydrogenation

Palladium-catalyzed transfer hydrogenation using ammonium formate as the hydrogen source provides an efficient alternative to direct hydrogenation [19] [20]. This method avoids the use of pressurized hydrogen gas and can be conducted under milder conditions, making it suitable for scale-up applications [13].

Electrochemical Reduction

Electrochemical reduction at cathode potentials of -1.0 to -1.5 V vs. standard hydrogen electrode provides a clean method for nitrobenzyl deprotection [28] [20]. This approach offers excellent control over the reduction potential and can be conducted under mild aqueous conditions [20].

Selectivity and Functional Group Tolerance

The reductive cleavage methods show high selectivity for the nitro group while preserving the acetoacetate ester functionality [4] [5] [20]. This selectivity is crucial for maintaining the integrity of the molecule during deprotection steps in multi-step synthetic sequences [20].

Cross-Coupling Reactions Involving Acetoacetate Moiety

The acetoacetate portion of 4-nitrobenzyl acetoacetate can participate in various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds and the construction of complex molecular frameworks [18] [29] [30].

Suzuki-Miyaura Coupling

The compound can serve as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions when the aromatic ring bears appropriate leaving groups [18] [31]. The acetoacetate ester group is generally stable under the basic conditions typically employed (K₂CO₃, Na₂CO₃) at temperatures of 80-120°C [18] [32]. The electron-withdrawing nature of the nitro group activates the aromatic ring toward oxidative addition to palladium catalysts [31].

Stille Coupling Reactions

Stille coupling represents an excellent method for carbon-carbon bond formation involving 4-nitrobenzyl acetoacetate derivatives [18] [33]. The mild reaction conditions (60-100°C, no base required) are particularly compatible with the ester functionality, minimizing side reactions such as hydrolysis or transesterification [18].

Enolate Cross-Coupling

The acidic methylene group of the acetoacetate moiety can be deprotonated to form enolate anions that participate in cross-coupling reactions with aryl halides [16] [32]. This approach enables the formation of α-arylated acetoacetate derivatives with high efficiency [34] [32]. The use of strong bases such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) is typically required to achieve complete enolate formation [32].

Mechanistic Aspects of Cross-Coupling

The cross-coupling reactions follow the traditional oxidative addition-transmetalation-reductive elimination mechanism [18] [35]. The presence of the electron-withdrawing nitro group facilitates the oxidative addition step when the aromatic ring serves as the electrophilic partner [31]. For enolate cross-coupling reactions, the mechanism involves initial transmetalation of the enolate to palladium, followed by reductive elimination to form the C-C bond [35] [32].

Functional Group Compatibility

The cross-coupling reactions show excellent compatibility with the nitrobenzyl protecting group, allowing for subsequent deprotection steps to be carried out without interference [4] [5]. This orthogonality is particularly valuable in complex synthetic sequences where multiple functional group manipulations are required [20].

Reaction Optimization

Optimal conditions for cross-coupling reactions involving 4-nitrobenzyl acetoacetate typically require careful selection of ligands, bases, and solvents to maximize yields while minimizing ester hydrolysis or other side reactions [30] [36]. The use of bulky phosphine ligands such as SPhos or XPhos can enhance the efficiency of challenging cross-coupling reactions [35].

XLogP3

GHS Hazard Statements

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H341 (50%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard